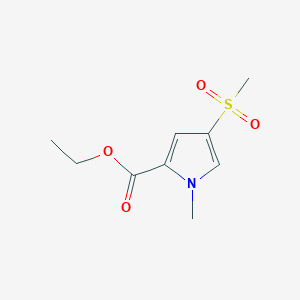

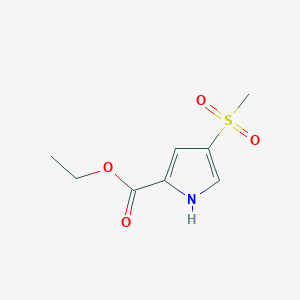

ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H11NO4S . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .

Physical And Chemical Properties Analysis

Ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate has a predicted boiling point of 454.3±45.0 °C and a predicted density of 1.325±0.06 g/cm3 at 20 °C . Its pKa is predicted to be 12.68±0.50 .科学的研究の応用

- Researchers have explored enzymatic approaches (using Novozym 435) for transesterification to synthesize pyrrole esters. Under optimized conditions, this method yields pyrrole esters with a remarkable 92% yield . These compounds exhibit special aromatic organoleptic qualities and have found applications in bioactive compounds.

- Pyrrole esters, including ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate, play a crucial role in the food, fragrance, cosmetic, and pharmaceutical industries. They contribute to flavoring and aroma profiles in various products .

- Among the pyrrolyl esters synthesized, compounds like benzhydryl 1H-pyrrole-2-carboxylate, butyl 1H-pyrrole-2-carboxylate, and pentyl 1H-pyrrole-2-carboxylate exhibit sweet and acid aromas .

- Ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate demonstrates excellent thermal stability. Studies using pyrolysis–gas chromatography/mass spectrometry (Py–GC/MS), thermogravimetry (TG), and differential scanning calorimetry (DSC) confirm its robustness .

- Heteroaryl esters, including pyrrole esters, serve as essential building blocks for organic synthesis. Researchers explore their potential for creating diverse functionalized products .

- Biocatalytic methods, such as esterification, interesterification, and transesterification, offer advantages like selectivity, specificity, reusability, and milder reaction conditions. Enzymes like lipases and esterases catalyze these processes, providing purer products .

Enzymatic Synthesis of Pyrrole Esters

Aroma and Flavor Ingredients

Sweet and Acid Aromas

Thermal Stability

Organic Synthesis Building Blocks

Biocatalytic Synthesis

将来の方向性

The future directions for research on ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate could involve further exploration of its synthesis, structural analysis, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by pyrrole derivatives, this compound could be of interest in the development of new pharmaceuticals or bioactive compounds .

特性

IUPAC Name |

ethyl 4-methylsulfonyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-3-13-8(10)7-4-6(5-9-7)14(2,11)12/h4-5,9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKLKHYRTGBTSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}butanoic acid](/img/structure/B6619647.png)

![N-methyl-N-phenyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B6619651.png)

![rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans](/img/structure/B6619665.png)

![[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B6619679.png)